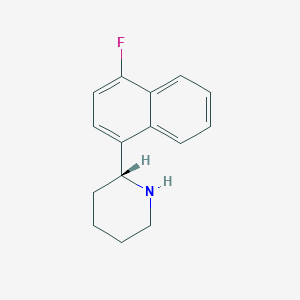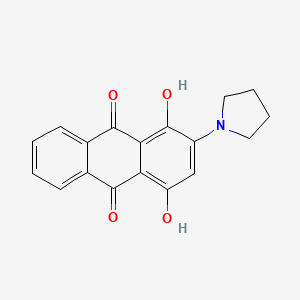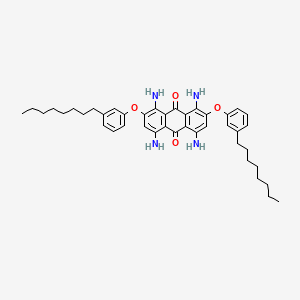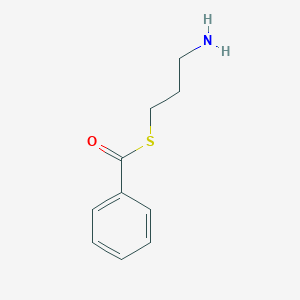![molecular formula C9H16O4 B13143673 (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- is a chemical compound with the molecular formula C33H32O4 and a molecular weight of 492.6 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. It is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- typically involves the reaction of appropriate dihydroxy ketones with alkenyl groups under cyclization conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spiroketal structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiroketal compound with similar structural features.
1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid: A related compound with a different ring size and functional groups.
Uniqueness
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- is unique due to its specific spirocyclic structure and the presence of dimethanol groups, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in asymmetric synthesis and as a chiral building block .
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
[(2R,3R)-3-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-2-yl]methanol |
InChI |
InChI=1S/C9H16O4/c10-5-7-8(6-11)13-9(12-7)3-1-2-4-9/h7-8,10-11H,1-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZNMWHPGEUHDVNY-HTQZYQBOSA-N |
Isomerische SMILES |
C1CCC2(C1)O[C@@H]([C@H](O2)CO)CO |
Kanonische SMILES |
C1CCC2(C1)OC(C(O2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


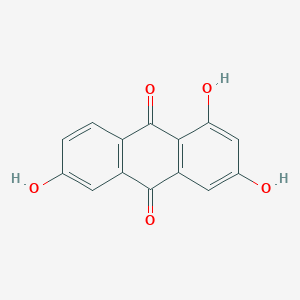
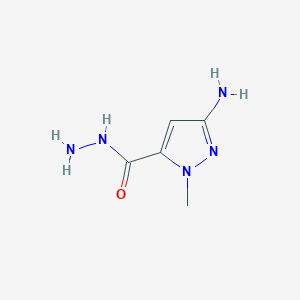
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
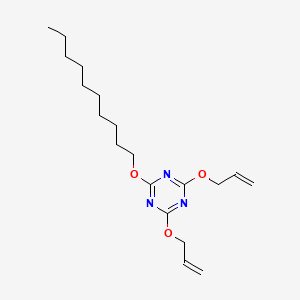
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)

